molecular formula C18H26Cl2N2S B4627319 N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea

N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea

Cat. No. B4627319
M. Wt: 373.4 g/mol
InChI Key: PVYILYQKBXWYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiourea derivatives involves key steps starting from amine precursors to the formation of the thiourea core. A general approach to synthesize thiourea derivatives, including compounds similar to the specified chemical, often involves the reaction between amines and isothiocyanates or thiocyanates in the presence of suitable catalysts. The process is fine-tuned to introduce specific substituents on the phenyl and cyclohexyl rings, reflecting the diversity in the structural architecture of these molecules (Yusof et al., 2010).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is critical for their chemical reactivity and biological activity. X-ray crystallography reveals that these compounds often crystallize in specific systems, showing unique molecular conformations. For instance, compounds with chlorophenyl and methylbenzoyl substituents have been found to crystallize in the monoclinic system, adopting trans-cis configurations. The presence of intramolecular hydrogen bonding (N-H...O) and specific stretching vibrations in the IR spectra are indicative of their structural features (Saeed et al., 2005).

Chemical Reactions and Properties

Thioureas participate in various chemical reactions, exploiting their reactive thiocarbonyl group. A notable reaction is the [3+2] cycloaddition with donor-acceptor cyclopropanes, leading to diverse 2-amino-4,5-dihydrothiophenes. This reaction demonstrates the versatility of thioureas in synthesizing heterocyclic compounds, a property that can be utilized in developing new materials and pharmaceuticals (Xie et al., 2019).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular architecture. These properties are crucial for determining the compound's suitability for various applications. For example, the crystalline nature and specific heat capacity of thiourea derivatives can affect their behavior in chemical reactions and potential use in material science (Song Jironga, 2013).

Chemical Properties Analysis

Thiourea derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, hydrogen bonding capacity, and the ability to form coordination complexes. These properties are dictated by the electronic nature of the thiourea moiety and the substituents attached to it. Understanding these chemical properties is essential for exploring the reactivity of these compounds in synthetic chemistry and their potential interactions in biological systems (Rahman et al., 2021).

Scientific Research Applications

Thiourea Derivatives as Enzyme Inhibitors and Sensors

Thiourea derivatives, including compounds structurally related to N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea, have been studied for their enzyme inhibitory activities and potential as mercury sensors. These compounds exhibit significant inhibitory activities against acetylcholinesterase and butyrylcholinesterase, enzymes critical in nerve function. Additionally, their potential as sensing probes for toxic metals like mercury has been explored through spectrofluorimetric techniques, highlighting their versatility in biochemical applications (Rahman et al., 2021).

Structural and Spectroscopic Characterization

Thiourea derivatives have been synthesized and characterized using various spectroscopic techniques, providing insights into their molecular structure and potential applications. For example, studies have detailed the structural determination through single crystal X-ray diffraction, revealing monoclinic and trigonal systems with specific space groups. These structural insights are crucial for understanding the molecular interactions and potential applications of these compounds in fields such as materials science and molecular sensing (Yusof et al., 2010).

Bioremediation Applications

Some research has explored the use of phenylurea derivatives, similar in structure to N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea, in bioremediation technologies. These studies focus on enhancing the bioavailability and degradation of environmental contaminants, such as herbicides, in soil and water systems. Utilizing bacterial consortia, researchers have demonstrated increased degradation rates of contaminants, offering promising approaches for environmental cleanup and sustainable agriculture (Villaverde et al., 2012).

properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26Cl2N2S/c1-4-18(2,3)12-5-7-15(8-6-12)21-17(23)22-16-10-13(19)9-14(20)11-16/h9-12,15H,4-8H2,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYILYQKBXWYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(CC1)NC(=S)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichlorophenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea
Reactant of Route 3
Reactant of Route 3
N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea
Reactant of Route 5
Reactant of Route 5
N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea
Reactant of Route 6
Reactant of Route 6
N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.